Naldemedin
Übersicht
Beschreibung
Naldemedin ist ein peripher wirkender μ-Opioid-Rezeptor-Antagonist, der hauptsächlich zur Behandlung von opioidinduzierter Verstopfung bei Erwachsenen eingesetzt wird. Es wird unter den Markennamen Symproic in den Vereinigten Staaten und Rizmoic in der Europäischen Union vertrieben. This compound wurde von Shionogi entwickelt und 2017 sowohl in den Vereinigten Staaten als auch in Japan zugelassen .
Wissenschaftliche Forschungsanwendungen
Naldemedin hat wichtige Anwendungen im medizinischen Bereich, insbesondere bei der Behandlung von opioidinduzierter Verstopfung. Es wird in der Palliativmedizin für Patienten mit fortgeschrittenem Krebs und chronischen Nicht-Krebs-Schmerzen eingesetzt . Die Fähigkeit von this compound, periphere μ-Opioid-Rezeptoren zu antagonisieren, ohne die zentralen Opioidwirkungen zu beeinflussen, macht es zu einem wertvollen Werkzeug bei der Bewältigung von Opioid-Nebenwirkungen .
Wirkmechanismus
This compound wirkt, indem es an μ-, δ- und κ-Opioidrezeptoren bindet und diese antagonisiert. Durch die Blockierung dieser Rezeptoren im Magen-Darm-Trakt hemmt es die verstopfenden Wirkungen von Opioiden, ohne deren schmerzlindernde Eigenschaften zu beeinträchtigen . Dieser selektive Wirkmechanismus ist auf seinen eingeschränkten Transport über die Blut-Hirn-Schranke zurückzuführen .
Wirkmechanismus
Target of Action
Naldemedine primarily targets the mu (μ), delta (δ), and kappa (κ) opioid receptors . These receptors are part of the opioid receptor system, which plays a crucial role in pain regulation, reward, and addictive behaviors. Naldemedine has a high affinity for these receptors and acts as an antagonist .
Mode of Action
Naldemedine binds to and antagonizes the mu, delta, and kappa opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing these receptors, Naldemedine inhibits this effect .
Biochemical Pathways
The biochemical pathway affected by Naldemedine involves the opioid receptor system, specifically the mu-opioid receptors located in the gastrointestinal tract. The antagonistic action of Naldemedine on these receptors inhibits the constipating effects of opioids, thereby facilitating the transit of feces through the intestine .
Pharmacokinetics
Naldemedine exhibits an absolute bioavailability in the range of 20% to 56% . It reaches peak blood plasma levels after approximately 0.75 hours when taken without food and 2.5 hours when taken with a high-fat meal . The apparent volume of distribution during the terminal phase is 155 L . Naldemedine is primarily metabolized by CYP3A4 and is 93-94% bound to human plasma proteins . The elimination half-life is approximately 11 hours, and it is excreted in urine and feces .
Result of Action
The primary result of Naldemedine’s action is the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, Naldemedine counteracts the constipating effects of opioids, thereby improving bowel movement .
Action Environment
The action of Naldemedine is mainly peripheral, as it is designed to have restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs, such as constipation, without interfering with the effects on the central nervous system . The efficacy and stability of Naldemedine can be influenced by factors such as the presence of food in the stomach, which can delay the time to reach peak blood plasma levels .
Biochemische Analyse
Biochemical Properties
Naldemedine interacts with mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, Naldemedine inhibits this effect .
Cellular Effects
Naldemedine is an opioid receptor antagonist with restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs such as constipation without interfering with the effects on the central nervous system .
Molecular Mechanism
Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, Naldemedine inhibits this effect .
Temporal Effects in Laboratory Settings
In a study, within 24 hours of the first Naldemedine dose, 71.6% of patients experienced spontaneous bowel movements . The weekly spontaneous bowel movement counts increased in 62.7% of the participants .
Metabolic Pathways
Naldemedine is primarily metabolized to nor-naldemedine by CYP3A . Some metabolism to naldemedine-3-glucuronide occurs via UGT1A3 . Both metabolites are active but less potent than Naldemedine .
Transport and Distribution
Naldemedine is 93-94% bound to human plasma proteins . The apparent volume of distribution during the terminal phase is 155 L .
Subcellular Localization
This suggests that it primarily acts outside the central nervous system, particularly in the gastrointestinal tract .
Vorbereitungsmethoden
Naldemedin wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Naltrexon ausgehen. Der Syntheseweg beinhaltet die Schutzgruppe von Naltrexon mit einer Benzylgruppe, gefolgt von Ethoxycarbonyl-Schutz, Hydrolyse, Kupplung und Entschützung . Das industrielle Produktionsverfahren zielt darauf ab, hochreines this compound mit hoher Ausbeute zu erzeugen, wobei häufig eine Umkristallisation ohne Notwendigkeit einer Säulenchromatographie verwendet wird .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Benzylgruppen zum Schutz und Ethoxycarbonyl zur Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hochreines this compound und seine Derivate .
Analyse Chemischer Reaktionen
Naldemedine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzyl groups for protection and ethoxycarbonyl for hydrolysis . The major products formed from these reactions are high-purity naldemedine and its derivatives .
Vergleich Mit ähnlichen Verbindungen
Naldemedin wird oft mit anderen peripher wirkenden μ-Opioid-Rezeptor-Antagonisten wie Naloxon und Naloxegol verglichen. Im Gegensatz zu Naloxon, das ein kompetitiver Antagonist ist, zeigt this compound einen nicht-kompetitiven Antagonismus und langsamere Assoziations- und Dissoziationskinetiken . Dieses einzigartige pharmakologische Profil ermöglicht es this compound, opioidinduzierte Verstopfung mit weniger Entzugssymptomen effektiv zu behandeln . Andere ähnliche Verbindungen umfassen Lubiproston und Methylnaltrexon .
Eigenschaften
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQACEQYCPKDMV-RZAWKFBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030350 | |
Record name | Naldemedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect. | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916072-89-4 | |
Record name | (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916072-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naldemedine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naldemedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naldemedine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NALDEMEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.